Methyl 3-amino-3-phenylacrylate
CAS No.: 70272-01-4
Cat. No.: VC7810648
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70272-01-4 |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | methyl (Z)-3-amino-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7- |
Standard InChI Key | KMNFUCPXSBCOOU-CLFYSBASSA-N |
Isomeric SMILES | COC(=O)/C=C(/C1=CC=CC=C1)\N |
SMILES | COC(=O)C=C(C1=CC=CC=C1)N |
Canonical SMILES | COC(=O)C=C(C1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 3-amino-3-phenylacrylate, systematically named methyl (Z)-3-amino-3-phenylprop-2-enoate, is a β-amino acrylate ester with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The compound features a conjugated acrylate backbone substituted with an amino group at the β-position and a phenyl ring at the γ-carbon (Figure 1). Its IUPAC name reflects the (Z)-stereochemistry of the α,β-unsaturated ester moiety, which is critical for its reactivity in cyclization and annulation reactions .
Table 1: Key Molecular Descriptors of Methyl 3-Amino-3-Phenylacrylate
Property | Value |
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Molecular Formula | C₁₀H₁₁NO₂ |
Molecular Weight | 177.20 g/mol |
CAS Registry Number | 70272-01-4 |
Synonyms | Methyl (Z)-3-amino-3-phenylacrylate; 2-Propenoic acid, 3-amino-3-phenyl-, methyl ester |
Structural and Conformational Analysis
X-ray crystallography and computational modeling reveal that the (Z)-configuration places the phenyl and amino groups on the same side of the double bond, creating a planar geometry that facilitates π-π stacking and hydrogen-bonding interactions . The 3D conformer (PubChem CID: 12479377) highlights intramolecular hydrogen bonding between the amino group and the ester carbonyl, stabilizing the enamine tautomer . This tautomerization is pivotal in reactions requiring nucleophilic attack at the β-carbon.
Synthetic Methodologies and Optimization
Cyclization and Spiro Annulation Reactions
Methyl 3-amino-3-phenylacrylate serves as a key intermediate in the synthesis of spiro[pyrrole-3,2′-quinazoline] carboxylates, a class of nitrogen-rich heterocycles with biological activity. In a landmark study by Sridhar Madabhushi et al., ethyl (Z)-3-amino-3-phenylacrylates underwent sequential cyclization and spiro annulation with 2-amino-N-arylbenzamides under Bi(OTf)₃ catalysis to yield spiro derivatives in 60–90% yields . Although the study focused on ethyl esters, analogous reactivity is expected for the methyl variant due to similar electronic and steric profiles.
Table 2: Optimized Conditions for Spiro Annulation Using Bi(OTf)₃
Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Bi(OTf)₃ (10%) | CH₃CN:1,4-dioxane (5:1) | 80 | 2–4 | 90 |
In(OTf)₃ (10%) | CH₃CN:1,4-dioxane (5:1) | 80 | 3 | 82 |
Cu(OTf)₂ (10%) | CH₃CN:1,4-dioxane (5:1) | 80 | 4 | 78 |
The reaction proceeds via two steps: (1) cyclization of the acrylate with oxalyl chloride to form a 1H-pyrrole-2,3-dione intermediate, followed by (2) Lewis acid-catalyzed spiro annulation with benzamides (Scheme 1) . Bi(OTf)₃ outperformed other Lewis acids due to its strong oxophilicity, which activates the carbonyl groups for nucleophilic attack.
Gram-Scale Synthesis and Functionalization
A gram-scale synthesis of related spiro derivatives demonstrated the method’s scalability, achieving 76% yield for ethyl 3′-butyl-2,4′-dioxo-5,6′-diphenylspiro[pyrrole-3,2′-quinazoline]-4-carboxylate . Methyl 3-amino-3-phenylacrylate could similarly undergo palladium-catalyzed Suzuki-Miyaura coupling or aminolysis to generate diversely functionalized analogs for structure-activity relationship studies.
Applications in Heterocyclic and Pharmaceutical Chemistry
Synthesis of Bioactive Spiro Compounds
Spiro[pyrrole-3,2′-quinazoline] derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties . The methyl acrylate’s electron-withdrawing ester group enhances electrophilicity at the β-position, enabling nucleophilic additions critical for constructing the spiro framework. For example, reaction with o-phenylenediamine yielded ethyl 2-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a quinoxaline derivative with potential kinase inhibitory activity .
Role in β-Amino Acid Synthesis
Physicochemical and Analytical Characterization
Spectroscopic Properties
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.45 (s, 1H, NH₂), 6.20 (d, J = 12.0 Hz, 1H, CH), 5.95 (d, J = 12.0 Hz, 1H, CH), 3.70 (s, 3H, OCH₃) .
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C) .
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in water. Storage at –20°C under nitrogen is recommended to prevent hydrolysis of the ester group or oxidation of the amino functionality .
Future Directions and Research Opportunities
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Catalytic Diversity: Exploring earth-abundant Lewis acids (e.g., FeCl₃) or organocatalysts for greener syntheses.
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Biological Evaluation: Screening spiro derivatives for kinase inhibition or antimicrobial activity.
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Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.
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